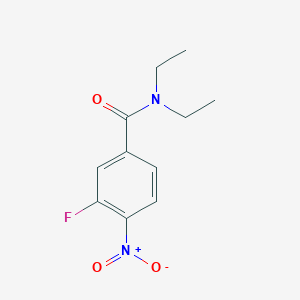

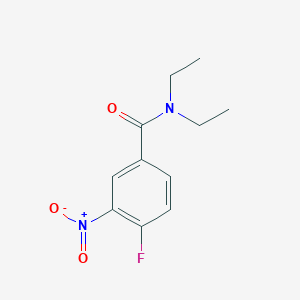

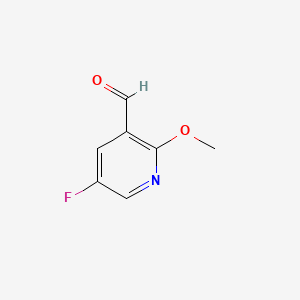

1-溴-3-氟-5-乙烯基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-3-fluoro-5-vinylbenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds such as 1-bromo-3-fluorobenzene and various bromo-substituted benzenes have been studied for their chemical and physical properties, as well as their reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of halogenated benzenes typically involves the substitution of hydrogen atoms on the benzene ring with halogen atoms, such as bromine or fluorine. While the provided papers do not detail the synthesis of 1-Bromo-3-fluoro-5-vinylbenzene specifically, they do discuss the synthesis of related compounds. For example, 1-bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized through a multi-step process starting from p-xylene, involving nitration, reduction, diazotization, and bromination . These methods could potentially be adapted for the synthesis of 1-Bromo-3-fluoro-5-vinylbenzene by incorporating a vinyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is influenced by the presence of halogen atoms, which can affect the geometry and normal modes of vibrations of the benzene ring. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the influence of bromine and fluorine atoms on the geometry of benzene . X-ray structure determinations of various bromo-substituted benzenes reveal diverse packing motifs and interactions, such as C–H···Br, C–Br···Br, and C–Br···π, which could be relevant for understanding the structure of 1-Bromo-3-fluoro-5-vinylbenzene .

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, including polymerization and carbonylative transformations. Bromobenzene, for instance, acts as a photosensitizer for the polymerization of vinyl compounds . The carbonylative transformation of 1-bromo-2-fluorobenzenes with different nucleophiles leads to the formation of six-membered heterocycles . These studies suggest that 1-Bromo-3-fluoro-5-vinylbenzene could also engage in similar reactions, potentially serving as a monomer in polymerization or as a substrate in cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are characterized by spectroscopic methods and computational calculations. The FT-IR and FT-Raman spectra, along with DFT calculations, provide detailed information on the vibrational frequencies and molecular geometry of 1-bromo-3-fluorobenzene . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, are also studied, which could be relevant for understanding the properties of 1-Bromo-3-fluoro-5-vinylbenzene . Additionally, the crystal structure and molecular conformation of bromodurene, a tetramethyl-substituted bromobenzene, have been investigated, which may offer insights into the solid-state properties of similar compounds .

科学研究应用

聚合和嵌段共聚合

1-溴-3-氟-5-乙烯基苯可以用作各种乙烯单体的聚合引发剂,例如苯乙烯和叔丁基丙烯酸酯。这些引发剂有助于形成具有精确结构的聚合物,有助于创造具有特定性能的材料(Gao et al., 2014)。

环加成反应

该化合物参与环加成反应,这对于合成具有复杂结构的有机化合物至关重要。例如,它的衍生物参与[3+2]环加成反应,有助于创造具有潜在应用的异噁唑啉,适用于各种化工行业(El Idrissi et al., 2021)。

铃木宫浦偶联反应

在铃木宫浦偶联反应中,1-溴-3-氟-5-乙烯基苯作为底物用于制备氟代联苯衍生物。这些反应在制药行业中对于合成复杂分子至关重要(Sadeghi Erami et al., 2017)。

电化学反应

对卤代苯类化合物进行电化学氟化,包括1-溴-3-氟-5-乙烯基苯,在理解各种有机化合物氟化机制方面具有重要意义。这一过程对于制药和农药行业中生产氟代有机化合物至关重要(Horio et al., 1996)。

荧光衍生物化和光谱学

该化合物用于荧光衍生物化方法,特别是在Heck偶联反应中,以延长衍生物的发射波长。这种应用在分析化学中对于检测和分析各种芳基溴化物至关重要(Higashijima et al., 2020)。

作用机制

Target of Action

The primary target of 1-Bromo-3-fluoro-5-vinylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-3-fluoro-5-vinylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the benzene ring with an electrophile . The downstream effects of this pathway include the formation of a substituted benzene ring .

Result of Action

The result of the action of 1-Bromo-3-fluoro-5-vinylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a hydrogen atom in the benzene ring is replaced with an electrophile .

属性

IUPAC Name |

1-bromo-3-ethenyl-5-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRAMMQQPWYJAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)